molecular formula C16H9Cl2NO B6337466 (3,5-Dichlorophenyl)(quinolin-3-yl)methanone CAS No. 1187168-50-8

(3,5-Dichlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337466
CAS No.: 1187168-50-8
M. Wt: 302.2 g/mol
InChI Key: IFAANEWKIWXDNA-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(quinolin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents like dichloromethane.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

(3,5-Dichlorophenyl)(quinolin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichlorophenyl)(quinolin-2-yl)methanone: Similar structure but with the quinoline ring attached at the 2-position.

    (3,5-Dichlorophenyl)(quinolin-4-yl)methanone: Similar structure but with the quinoline ring attached at the 4-position.

Uniqueness

(3,5-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline ring attachment can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

(3,5-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-11(7-14(18)8-13)16(20)12-5-10-3-1-2-4-15(10)19-9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAANEWKIWXDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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